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Abstract
This technical guide provides a comprehensive overview of 1-Cyclopropyl-1H-pyrazol-4-
amine, a heterocyclic amine of interest in medicinal chemistry and drug development. The

document covers its chemical properties, detailed synthetic protocols, and its potential

biological significance, particularly as a scaffold for kinase inhibitors. Notably, as of the date of

this publication, the specific crystal structure of 1-Cyclopropyl-1H-pyrazol-4-amine is not

publicly available in crystallographic databases. Therefore, this guide presents data on closely

related structures to provide insights into its potential solid-state conformation. The guide also

details the experimental workflow for the evaluation of pyrazole-based inhibitors and illustrates

the signaling pathway of Transforming Growth Factor-β (TGF-β), a key target for such

compounds. This document is intended for researchers, scientists, and professionals in the

field of drug discovery and development.

Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent

nitrogen atoms. They are a common structural motif in a wide range of biologically active

compounds, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and

anticancer effects. The substitution pattern on the pyrazole ring allows for fine-tuning of the

molecule's physicochemical properties and biological activity. 1-Cyclopropyl-1H-pyrazol-4-
amine, with its cyclopropyl group at the N1 position and an amine group at the C4 position,

represents a versatile scaffold for the synthesis of more complex molecules, particularly kinase

inhibitors. The cyclopropyl group can provide metabolic stability and favorable conformational
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constraints, while the amino group serves as a key pharmacophoric feature or a handle for

further chemical modifications.

Physicochemical Properties
While specific experimental data for 1-Cyclopropyl-1H-pyrazol-4-amine is limited, its

properties can be predicted based on its structure and data from public chemical databases.

Property Predicted/Calculated Value Source

Molecular Formula C6H9N3 PubChem

Molecular Weight 123.16 g/mol PubChem

XlogP3 0.5 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

Rotatable Bond Count 1 PubChem

Crystal Structure
A thorough search of major crystallographic databases, including the Cambridge

Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not

yield an experimentally determined crystal structure for 1-Cyclopropyl-1H-pyrazol-4-amine.

The lack of this data prevents a detailed analysis of its solid-state conformation, including unit

cell parameters, space group, and specific intramolecular bond lengths and angles.

However, to provide some context, the crystallographic data for a related compound, 5-Chloro-

1-phenyl-1H-pyrazol-4-amine, is presented below.[1] It is important to note that the substitution

pattern (phenyl at N1, chloro at C5) is different and will significantly influence the crystal

packing and molecular conformation compared to the title compound.

Table of Crystallographic Data for 5-Chloro-1-phenyl-1H-pyrazol-4-amine[1]
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Parameter Value

Chemical Formula C9H8ClN3

Crystal System Monoclinic

Space Group P21/c

a (Å) 8.8926(6)

b (Å) 9.9679(13)

c (Å) 22.617(2)

α (°) 90

β (°) 92.795(11)

γ (°) 90

Volume (Å³) 876.52(19)

Z 4

Experimental Protocols
Synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine
The synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine can be achieved through a multi-step

process, with the key steps being the formation of the pyrazole ring and the introduction of the

cyclopropyl and amino groups. Below is a plausible synthetic route based on established

methods for the synthesis of related pyrazole derivatives.[2][3]

Workflow for the Synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine
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Step 1: Pyrazole Ring Formation

Step 2: Cyclization with Hydrazine

Step 3: Sandmeyer Reaction

Step 4: N-Cyclopropylation

Step 5: Decyanation and Amination (Hypothetical Route)

Malononitrile

Ethoxymethylene-malononitrile

Acetic anhydride

Triethyl orthoformate

4-Aminopyrazole-3-carbonitrile

Hydrazine hydrate, Ethanol, Reflux

4-Iodo-1H-pyrazole-3-carbonitrile

1. NaNO2, H2SO4
2. KI

1-Cyclopropyl-4-iodo-1H-pyrazole-3-carbonitrile

Cyclopropylboronic acid, Cu(OAc)2, Pyridine

1-Cyclopropyl-1H-pyrazol-4-amine

Reduction/Rearrangement (e.g., Raney Nickel, H2, NH3)

Click to download full resolution via product page

Caption: A plausible multi-step synthetic workflow for 1-Cyclopropyl-1H-pyrazol-4-amine.
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Detailed Protocol:

Synthesis of Ethoxymethylene-malononitrile: A mixture of malononitrile and triethyl

orthoformate in acetic anhydride is heated at reflux. The progress of the reaction is

monitored by Thin Layer Chromatography (TLC). Upon completion, the excess reagents are

removed under reduced pressure to yield the crude product, which can be purified by

distillation or recrystallization.

Synthesis of 4-Aminopyrazole-3-carbonitrile: Ethoxymethylene-malononitrile is dissolved in

ethanol, and hydrazine hydrate is added dropwise at room temperature. The reaction mixture

is then heated at reflux. After cooling, the precipitated product is collected by filtration,

washed with cold ethanol, and dried.

Synthesis of 4-Iodo-1H-pyrazole-3-carbonitrile: 4-Aminopyrazole-3-carbonitrile is diazotized

using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperature (0-5 °C). The

resulting diazonium salt is then treated with a solution of potassium iodide to yield the iodo-

pyrazole derivative.

Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole-3-carbonitrile: The N-cyclopropylation can be

achieved via a Chan-Lam coupling reaction. 4-Iodo-1H-pyrazole-3-carbonitrile is reacted with

cyclopropylboronic acid in the presence of a copper(II) acetate catalyst and a base such as

pyridine in a suitable solvent like dichloromethane or toluene.

Synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine: The final step involves the conversion of

the iodo and cyano groups to an amino group. This is a challenging transformation and may

require exploration of different methodologies. A possible approach could involve a reductive

decyanation followed by amination, or a multi-step sequence involving hydrolysis of the

nitrile to a carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement to the

amine. A direct reductive amination of a potential 4-formyl precursor could also be explored.

Biological Activity and Signaling Pathways
While the specific biological activity of 1-Cyclopropyl-1H-pyrazol-4-amine is not extensively

documented in publicly available literature, the pyrazole scaffold is a known pharmacophore in

many kinase inhibitors. Notably, pyrazole derivatives have been identified as potent inhibitors of

the Transforming Growth Factor-β (TGF-β) type I receptor (also known as ALK5).[4][5] The
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TGF-β signaling pathway plays a crucial role in various cellular processes, and its

dysregulation is implicated in diseases such as cancer and fibrosis.

TGF-β Signaling Pathway and Inhibition by Pyrazole
Derivatives
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type

II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor

(TGFβRI/ALK5). This phosphorylation activates the kinase domain of ALK5, which in turn

phosphorylates the downstream signaling molecules Smad2 and Smad3. The phosphorylated

Smad2/3 complex then binds to Smad4 and translocates to the nucleus, where it regulates the

transcription of target genes involved in cell growth, differentiation, and apoptosis.[6][7][8]

Pyrazole-based inhibitors act by competitively binding to the ATP-binding site of the ALK5

kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3 and blocking the

downstream signaling cascade.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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